molecular formula C24H17FN2O6S B11584275 ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11584275
M. Wt: 480.5 g/mol
InChI Key: JGPNPCPOHFXWNY-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluoro, hydroxyphenyl, and thiazole groups. Each step involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for greater control over reaction conditions and can improve yield and purity. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-[7-chloro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[7-bromo-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the chromeno[2,3-c]pyrrole ring. The presence of different halogens (fluoro, chloro, bromo) can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of each derivative.

Properties

Molecular Formula

C24H17FN2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O6S/c1-3-32-23(31)21-11(2)26-24(34-21)27-18(12-5-4-6-14(28)9-12)17-19(29)15-10-13(25)7-8-16(15)33-20(17)22(27)30/h4-10,18,28H,3H2,1-2H3

InChI Key

JGPNPCPOHFXWNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O)C

Origin of Product

United States

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